molecular formula C18H18N4OS B2903623 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034495-08-2

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Numéro de catalogue B2903623
Numéro CAS: 2034495-08-2
Poids moléculaire: 338.43
Clé InChI: CJNFATPNYIRLNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Applications De Recherche Scientifique

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a diagnostic tool for Parkinson's disease. This compound binds to the vesicular monoamine transporter 2 (VMAT2), which is present in the dopaminergic neurons of the brain. This binding can be visualized using imaging techniques such as positron emission tomography (PET), which can help in the diagnosis and monitoring of Parkinson's disease.
In neuroscience, this compound has been studied for its role in the regulation of neurotransmitter release. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. This compound can inhibit the activity of VMAT2, leading to a decrease in neurotransmitter release. This property of this compound has been studied in the context of various neurological disorders such as schizophrenia, depression, and addiction.
In cancer research, this compound has been studied for its potential as a therapeutic agent for neuroendocrine tumors. Neuroendocrine tumors are a type of cancer that arises from cells of the endocrine and nervous system. These tumors often overexpress VMAT2, which can be targeted using this compound. This compound has been shown to induce cell death in neuroendocrine tumor cells both in vitro and in vivo.

Mécanisme D'action

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the transmembrane protein VMAT2, which is responsible for the packaging of monoamine neurotransmitters into vesicles for release into the synapse. This compound binds to the luminal side of VMAT2, leading to the inhibition of monoamine uptake and subsequent decrease in neurotransmitter release. This compound has been found to have a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in neuroendocrine tumor cells by inhibiting VMAT2 activity. In vivo studies have shown that this compound can decrease dopamine release in the striatum of rats, leading to a decrease in locomotor activity. This compound has also been found to decrease serotonin release in the hippocampus, leading to anxiolytic effects.

Avantages Et Limitations Des Expériences En Laboratoire

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake. It can be visualized using imaging techniques such as PET, making it a useful diagnostic tool for Parkinson's disease. However, this compound also has limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It can also have off-target effects on other transmembrane proteins, leading to potential confounding effects.

Orientations Futures

There are several future directions for the study of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. In medicinal chemistry, this compound can be further optimized to improve its diagnostic potential for Parkinson's disease. In neuroscience, this compound can be studied for its potential as a therapeutic agent for various neurological disorders. In cancer research, this compound can be studied for its potential as a targeted therapy for neuroendocrine tumors. Additionally, the off-target effects of this compound can be further studied to better understand its mechanism of action and potential side effects.

Méthodes De Synthèse

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3-(thiophen-2-yl)pyrazin-2-amine, which is then reacted with N-(dimethylamino)chloromethyl)-4-fluorobenzamide to obtain this compound. The final product is purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.

Propriétés

IUPAC Name

3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFATPNYIRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.